An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-1-methyl-3-phenylurea
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-1-methyl-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxy-1-methyl-3-phenylurea, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.
Compound Identification and Properties
1-Methoxy-1-methyl-3-phenylurea, also known as N-methoxy-N-methyl-N'-phenylurea, is a urea derivative with the chemical formula C₉H₁₂N₂O₂.[1][2] Key identification and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1576-17-6 | [2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 61-62 °C | [2][3] |
| Appearance | White solid | |
| IUPAC Name | 1-methoxy-1-methyl-3-phenylurea | [1] |
Synthesis of 1-Methoxy-1-methyl-3-phenylurea
The synthesis of 1-methoxy-1-methyl-3-phenylurea can be achieved through a multi-step process. A common pathway involves the initial formation of phenyl isocyanate, followed by a reaction with a hydroxylamine derivative and subsequent methylation. While various methods exist for the synthesis of urea derivatives, a general and effective approach is outlined below.
Synthetic Pathway
The synthesis is typically carried out in three main stages:
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Step 1: Synthesis of Phenyl Isocyanate. This intermediate is commonly synthesized from aniline and phosgene or a phosgene equivalent. Due to the hazardous nature of phosgene, alternative methods using reagents like triphosgene are often employed.
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Step 2: Synthesis of 1-Hydroxy-3-phenylurea. Phenyl isocyanate is then reacted with a hydroxylamine salt, such as hydroxylamine sulfate, in an aqueous solution to form the N-hydroxyurea derivative.
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Step 3: Methylation to Yield 1-Methoxy-1-methyl-3-phenylurea. The final step involves the methylation of both the nitrogen and oxygen atoms of the hydroxyurea intermediate. A suitable methylating agent, such as dimethyl sulfate, is used in this step to yield the target compound.
Experimental Workflow: Synthesis of 1-Methoxy-1-methyl-3-phenylurea
Caption: Synthetic workflow for 1-methoxy-1-methyl-3-phenylurea.
Experimental Protocols
The following protocols are generalized procedures based on common organic synthesis techniques for urea derivatives. Researchers should adapt these methods based on laboratory conditions and safety protocols.
Step 1: Synthesis of Phenyl Isocyanate (Illustrative)
In a well-ventilated fume hood, a solution of aniline in an appropriate inert solvent (e.g., toluene) is prepared. A phosgene equivalent, such as triphosgene, is added portion-wise at a controlled temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion. The resulting phenyl isocyanate solution is typically used directly in the next step without isolation.
Step 2: Synthesis of 1-Hydroxy-3-phenylurea
To a solution of hydroxylamine sulfate in water, a base (e.g., sodium hydroxide solution) is added to adjust the pH. The solution of phenyl isocyanate from the previous step is then added dropwise while maintaining the temperature and pH of the reaction mixture. The product, 1-hydroxy-3-phenylurea, precipitates out of the solution and can be collected by filtration, washed, and dried.
Step 3: Synthesis of 1-Methoxy-1-methyl-3-phenylurea
The dried 1-hydroxy-3-phenylurea is suspended in a suitable solvent. A methylating agent, such as dimethyl sulfate, is added, followed by the slow addition of a base (e.g., sodium hydroxide solution) to facilitate the reaction. The reaction mixture is stirred until completion, after which the product is isolated by extraction and purified, for example, by recrystallization.
Characterization of 1-Methoxy-1-methyl-3-phenylurea
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons, N-methyl protons, and the protons of the phenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the methyl and methoxy carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (urea), C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (180.0899 g/mol ).[1] |
Spectroscopic Data (Reference)
Researchers should perform their own spectral analysis and compare the obtained data with these reference spectra for confirmation.
Safety and Handling
1-Methoxy-1-methyl-3-phenylurea is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 1-methoxy-1-methyl-3-phenylurea. The outlined synthetic pathway and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. It is recommended that researchers consult the primary literature for more detailed experimental procedures and to adapt the protocols to their specific laboratory settings.
